-Amino-5-bromo-3-methylpyridine is a heterocyclic aromatic compound with the chemical formula C6H7BrN2. It finds application as a building block in the synthesis of various other useful molecules in scientific research. Here are some examples:
2-Amino-5-bromo-3-methylpyridine can be used as a starting material for the synthesis of other halogenated pyridines, such as 5-bromo-2-chloro-3-methylpyridine. This transformation is achieved through a diazotization reaction followed by treatment with hydrochloric acid [].
By treatment with an oxidizing agent like hydrogen peroxide, 2-amino-5-bromo-3-methylpyridine can be converted to its corresponding N-oxide derivative, 2-amino-5-bromo-3-methylpyridine 1-oxide []. N-oxides are valuable intermediates in organic synthesis and exhibit different chemical properties compared to their parent compounds.
2-Amino-5-bromo-3-methylpyridine can be employed in the synthesis of bromo-substituted imidazoles, which are another class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂ and a molar mass of 187.04 g/mol. It is characterized by a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This compound is often referred to in scientific literature for its diverse applications in organic synthesis and medicinal chemistry.
Research indicates that 2-Amino-5-bromo-3-methylpyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, it has been investigated for its role in supramolecular chemistry, where it forms assemblies through hydrogen bonding interactions, which could have implications in drug delivery systems and material sciences .
The synthesis of 2-Amino-5-bromo-3-methylpyridine can be achieved through several methods:
2-Amino-5-bromo-3-methylpyridine finds applications in various fields:
Interaction studies involving 2-Amino-5-bromo-3-methylpyridine have focused on its supramolecular assembly capabilities. Research has shown that this compound can form stable complexes with other organic molecules through hydrogen bonding, which may enhance its application in drug formulation and delivery systems. These interactions are essential for understanding how such compounds can be used effectively in biological systems and materials science .
Several compounds share structural similarities with 2-Amino-5-bromo-3-methylpyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-5-bromo-4-methyl-3-nitropyridine | C₆H₆BrN₃O₂ | Contains a nitro group instead of a methyl group |
2-Amino-6-bromo-3-methylpyridine | C₆H₇BrN₂ | Bromine at the 6-position alters reactivity |
2-Amino-4-bromo-3-methylpyridine | C₆H₇BrN₂ | Different substitution pattern affecting properties |
Uniqueness: The unique combination of the amino group at the 2-position and the bromine at the 5-position distinguishes 2-Amino-5-bromo-3-methylpyridine from other similar compounds. This specific arrangement influences its reactivity and biological activity, making it particularly valuable in synthetic chemistry and pharmacology.
Irritant